Welcome to the BenchChem Online Store!
molecular formula C15H10O2 B1587416 4-(Phenylethynyl)benzoic acid CAS No. 25739-23-5

4-(Phenylethynyl)benzoic acid

Cat. No. B1587416
M. Wt: 222.24 g/mol
InChI Key: OGZUGPOTBGMCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08101640B2

Procedure details

The 4-iodo-benzoic acid methyl ester 1 (20.0 g, 76.34 mmol), ethynyl-benzene 2 (8.56 g, 83.96 mmol), PdCl2(PPh3)2 (0.65 g, 0.92 mmol), and CuI (0.35 g, 1.83 mmol) were mixed with THF (110 ml) in a round bottom under argon. The dry THF was sparged with dry, oxygen-free argon for at least 5 min. immediately before use. The reaction was cooled to 10° C. and TEA (16 ml) was added. The cooling bath was removed and the reaction was stirred at RT under argon. After 2.5 h, the reaction was diluted with EtOAc (400 ml) and the solids were filtered off through a pad of celite. The organic filtrate was washed with 1M HCl (60 ml), sat. aq. NaHCO3 (60 ml), water (60 ml), brine (60 ml), dried with Na2SO4, filtered and concentrated under reduced pressure. The crude solid methyl ester was dissolved in MeOH (400 ml), 6M NaOH (30 ml) and water (50 ml). The reaction was stirred at 70° C. until a clear solution was formed (about 1 h). The reaction could be followed by LCMS. The reaction was cooled and diluted with water (500 ml) and hexane (100 ml). The pH was adjusted to pH 6-7. The white solid that formed was collected and washed with water (3×60 ml) and hexane (3×60 ml). The solid 3 was dried in vacuo yielding 17.3 g (approximately quantitative yield in 99% purity).
Name
4-iodo-benzoic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Name
ethynyl-benzene
Quantity
8.56 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.35 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C@@H]1CCN(C(C2C=CC(OC(F)(F)F)=CC=2)=O)[C@H]1C(N[O:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=O.NCCNCC(NC([C:44]1[CH:49]=[CH:48][C:47]([C:50]2C=CC(CC)=C[CH:51]=2)=[CH:46][CH:45]=1)=O)C(=O)NO.C1C[O:61]CC1>O.CCCCCC.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:47]1([C:50]#[C:51][C:28]2[CH:27]=[CH:26][C:25]([C:24]([OH:23])=[O:61])=[CH:30][CH:29]=2)[CH:48]=[CH:49][CH:44]=[CH:45][CH:46]=1 |^1:72,91|

Inputs

Step One
Name
4-iodo-benzoic acid methyl ester
Quantity
20 g
Type
reactant
Smiles
O[C@H]1[C@@H](N(CC1)C(=O)C1=CC=C(C=C1)OC(F)(F)F)C(=O)NOCC1=CC=CC=C1
Name
ethynyl-benzene
Quantity
8.56 g
Type
reactant
Smiles
NCCNCC(C(NO)=O)NC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)CC
Name
Quantity
110 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.65 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
0.35 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dry THF was sparged
CUSTOM
Type
CUSTOM
Details
with dry
WAIT
Type
WAIT
Details
oxygen-free argon for at least 5 min. immediately before use
ADDITION
Type
ADDITION
Details
TEA (16 ml) was added
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
the reaction was diluted with EtOAc (400 ml)
FILTRATION
Type
FILTRATION
Details
the solids were filtered off through a pad of celite
WASH
Type
WASH
Details
The organic filtrate was washed with 1M HCl (60 ml), sat. aq. NaHCO3 (60 ml), water (60 ml), brine (60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid methyl ester was dissolved in MeOH (400 ml)
STIRRING
Type
STIRRING
Details
The reaction was stirred at 70° C. until a clear solution
CUSTOM
Type
CUSTOM
Details
was formed (about 1 h)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
The white solid that formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water (3×60 ml) and hexane (3×60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid 3 was dried in vacuo
CUSTOM
Type
CUSTOM
Details
yielding 17.3 g (approximately quantitative yield in 99% purity)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C1(=CC=CC=C1)C#CC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.